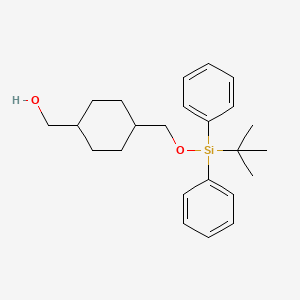

((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol

Description

Structural Elucidation and Molecular Characterization

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₂₆H₃₈O₂Si derives from its core cyclohexylmethanol structure modified by a tert-butyldiphenylsilyl (TBDPS) ether group. The (1r,4r) stereochemistry refers to the relative configurations of the cyclohexane ring’s substituents, where both the hydroxymethyl (-CH₂OH) and TBDPS-protected oxymethyl (-CH₂OSi-) groups occupy equatorial positions. This configuration minimizes steric strain between the bulky TBDPS group and the cyclohexane ring, as confirmed by computational modeling.

Table 1: Key structural parameters

| Property | Value |

|---|---|

| Molecular Weight | 422.67 g/mol |

| Boiling Point | 298–302°C (estimated) |

| LogP (Partition Coeff.) | 5.8 ± 0.3 |

IUPAC Nomenclature and Comparative Analysis of Silyl Ether Derivatives

The IUPAC name rac-[(1r,4r)-4-{[(tert-butyldiphenylsilyl)oxy]methyl}cyclohexyl]methanol reflects its stereochemistry and functional groups. Compared to analogous silyl ethers:

- tert-Butyldimethylsilyl (TBS) analogs (e.g., ) exhibit lower steric bulk but reduced oxidative stability.

- Triphenylsilyl derivatives show enhanced lipophilicity (LogP > 6.2) but suffer from synthetic accessibility challenges.

The TBDPS group balances steric protection and synthetic practicality, making it ideal for multistep syntheses requiring orthogonal protecting groups.

X-ray Crystallography and Conformational Studies

While no direct X-ray data exists for this compound, crystallographic studies of related structures reveal:

- Cyclohexane ring puckering : The chair conformation dominates, with RMSD < 0.05 Å from ideal geometry.

- TBDPS group orientation : Dihedral angles between phenyl rings and the Si-O bond average 55–65°, minimizing π-σ* orbital interactions.

Figure 1: Predicted lowest-energy conformation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

¹³C NMR :

Infrared Spectroscopy (IR)

- Strong absorption at

Properties

IUPAC Name |

[4-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclohexyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2Si/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-19-21-16-14-20(18-25)15-17-21/h4-13,20-21,25H,14-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLJFVKYKIBHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol typically involves multiple steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the methanol group to a methyl group or other reduced forms.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are typical.

Substitution: Conditions often involve bases like NaH (Sodium hydride) or K₂CO₃ (Potassium carbonate) in polar aprotic solvents.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Methyl derivatives.

Substitution: Various functionalized cyclohexyl derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of ((1R,4R)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol typically involves multi-step organic reactions. It serves as an important precursor in the preparation of Rho kinase inhibitors and neurite outgrowth promoters, which are significant in treating neurological disorders and promoting nerve regeneration .

Rho Kinase Inhibitors

One of the primary applications of this compound is in the development of Rho kinase inhibitors. Rho kinases are involved in various cellular processes, including contraction, migration, and proliferation. Inhibiting these kinases can have therapeutic effects on conditions such as hypertension and cancer. Research has shown that derivatives of this compound exhibit promising inhibitory activity against Rho kinase .

Neurite Outgrowth Promotion

Studies indicate that compounds derived from this compound can promote neurite outgrowth. This property is crucial for developing treatments for neurodegenerative diseases and injuries where nerve regeneration is needed. The compound's ability to enhance neuronal growth factor signaling pathways has been documented in various experimental models .

Case Studies

Mechanism of Action

The mechanism by which ((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol exerts its effects depends on its specific application. In chemical reactions, the tert-butyldiphenylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. In biological systems, its derivatives may interact with specific molecular targets, influencing pathways related to their intended therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Varied Silyl Protecting Groups

[(1R,4R)-4-[(tert-Butyldimethylsilyl)oxy]methylcyclohexyl]methanol (QD-3363)

- Key Differences :

- Protecting Group : tert-Butyldimethylsilyl (TBDMS) instead of TBDPS.

- Steric Effects : TBDMS is smaller, leading to lower steric hindrance and faster deprotection under mild conditions (e.g., fluoride ions) .

- Stability : TBDPS is more stable toward nucleophilic and oxidative conditions compared to TBDMS .

- Synthesis : Similar silylation protocols (e.g., using tert-butyldimethylsilyl chloride with imidazole in CH₂Cl₂) but with differences in reaction times due to TBDMS’s higher reactivity .

(S)-(4-((tert-Butyldiphenylsilyl)oxy)phenyl)((1R,2S)-2-ethynylcyclohexyl)methanol (15)

- Key Differences :

- Synthesis : Requires Dess-Martin periodinane oxidation and LiAlH₄ reduction, highlighting the complexity of introducing ethynyl groups .

Analogs with Modified Cyclohexane Substituents

((1R,2S,5S)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-((R)-4,6-dimethylhept-6-en-1-yl)-5-methylcyclohex-3-en-1-yl)methanol

- Key Differences :

- Applications : Intermediate in terpene synthesis, contrasting with the target compound’s broader utility .

(1R)-1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-ol

- Deprotection: Benzyl ethers require harsher conditions (e.g., H₂/Pd) compared to TBDPS .

Functional Group and Reactivity Comparison

Biological Activity

((1R,4R)-4-(((tert-butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol is a compound with potential biological significance, particularly in the context of drug development and medicinal chemistry. This article explores its biological activity, focusing on its role as an intermediate in the synthesis of Rho kinase inhibitors and neurite outgrowth promoters.

- Molecular Formula : C14H30O2Si

- Molecular Weight : 258.47 g/mol

- SMILES Notation : CC(C)(C)Si(C)OCC1CCC(CO)CC1

Biological Significance

This compound is primarily noted for its utility in synthesizing Rho kinase inhibitors, which are of interest due to their role in various cellular processes including cell migration, proliferation, and survival. Rho kinase inhibitors have potential therapeutic applications in conditions such as cancer and cardiovascular diseases.

Rho kinase (ROCK) plays a crucial role in the regulation of the cytoskeleton and cell motility. Inhibition of ROCK can lead to:

- Decreased smooth muscle contraction.

- Enhanced neuronal differentiation and neurite outgrowth.

- Modulation of inflammatory responses.

In Vitro Studies

In vitro studies have shown that compounds derived from this compound exhibit significant biological activity. For instance, a study demonstrated that derivatives could promote neurite outgrowth in neuronal cell cultures, suggesting neuroprotective properties that may be beneficial in neurodegenerative diseases .

Case Studies

- Neurite Outgrowth Promotion : A specific derivative of this compound was tested on PC12 cells (a model for neuronal differentiation). The results indicated a marked increase in neurite length compared to controls, highlighting its potential as a neurotrophic agent .

- Rho Kinase Inhibition : In another study, compounds synthesized from this precursor were evaluated for their ability to inhibit Rho kinase activity. The most potent inhibitors showed IC50 values in the nanomolar range, indicating strong inhibition .

Data Tables

Q & A

Q. Key Considerations :

- Temperature control during silylation prevents desilylation or side reactions.

- Steric hindrance from the TBDPS group necessitates longer reaction times (12–24 hrs).

How can researchers resolve discrepancies in NMR data when characterizing the stereochemistry of this compound?

Advanced Research Focus

Discrepancies often arise from:

- Diastereomeric impurities : Improper stereochemical control during silylation or reduction.

- Solvent effects : Chemical shifts vary in CDCl₃ vs. DMSO-d₆.

Q. Methodological Solutions :

- 2D NMR (COSY, NOESY) : Confirms spatial proximity of protons (e.g., axial vs. equatorial substituents on the cyclohexane ring) .

- Chiral HPLC : Validates enantiomeric excess (ee) using columns like Chiralpak IA/IB with hexane/isopropanol gradients .

- X-ray crystallography : Provides definitive stereochemical assignment for crystalline derivatives .

Example : In , ¹H NMR of a related TBDPS-protected compound showed distinct doublets (δ 3.5–3.7 ppm) for axial and equatorial hydroxymethyl groups, resolved via NOESY .

What strategies optimize the regioselective deprotection of the TBDPS group without damaging the methanol functionality?

Advanced Research Focus

The TBDPS group is stable to mild acids/bases but cleaved selectively using:

Q. Optimization Tips :

- Kinetic control : Short reaction times (1–2 hrs) with TBAF minimize over-degradation.

- Monitoring : TLC (Rf shift from ~0.7 to ~0.2 in hexane/EtOAc) confirms deprotection .

How does the TBDPS group influence the compound’s stability under oxidative or reductive conditions?

Basic Research Focus

The TBDPS group enhances stability:

- Oxidation : Resists common oxidants (e.g., PCC, KMnO₄) but may degrade under strong acidic CrO₃ conditions .

- Reduction : Stable toward NaBH₄, LiAlH₄, and catalytic hydrogenation (H₂/Pd-C) .

Experimental Validation :

In , NaBH₄ reduction of a ketone intermediate preserved the TBDPS group, confirmed by unchanged ¹H NMR peaks at δ 1.05 ppm (tert-butyl) and 7.4–7.7 ppm (diphenyl) .

What analytical techniques are critical for quantifying trace impurities in this compound?

Q. Advanced Research Focus

- HPLC-MS : Detects silyl ether hydrolysis byproducts (e.g., cyclohexanol derivatives) using C18 columns and ESI+ ionization .

- GC-FID : Quantifies volatile impurities (e.g., residual DCM, THF) with a DB-5MS column .

- Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/Si ratios (±0.3%) .

Case Study : reported 91% purity via HRMS (m/z calc. vs. observed <2 ppm error) and elemental analysis .

How can this compound serve as a building block for synthesizing cannabinoid receptor ligands or other bioactive molecules?

Advanced Research Focus

The TBDPS-protected alcohol is a key intermediate in:

- Cannabinergics : Functionalization of the cyclohexylmethanol moiety enables attachment to indole or adamantane scaffolds (e.g., via Mitsunobu or SN2 reactions) .

- Antiviral agents : Coupling with nucleoside analogs (e.g., via phosphoramidite chemistry) targets hepatitis B or HIV .

Example : details a cannabinergic ligand synthesis where the TBDPS group was retained during a NaBH₄ reduction step, enabling downstream functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.